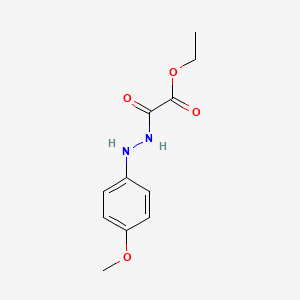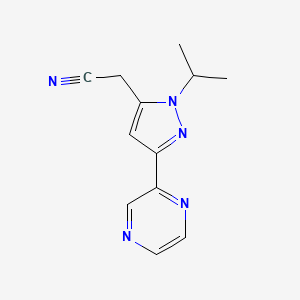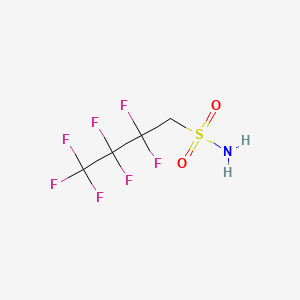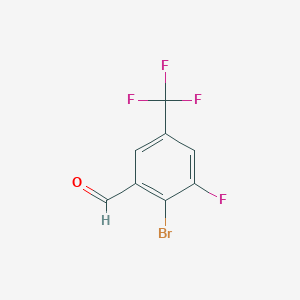
Tinosporol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tinosporol B is a clerodane diterpenoid isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tinosporol B involves the extraction of Tinospora crispa vines followed by extensive spectroscopic analysis to establish its structure
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through the extraction of natural sources, specifically the Tinospora crispa plant .
Analyse Chemischer Reaktionen
Types of Reactions
Tinosporol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Tinosporol B involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating glucose metabolism and enhancing insulin sensitivity . Additionally, this compound’s antioxidant properties contribute to its therapeutic effects by reducing oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tinosporol B is part of a group of clerodane diterpenoids, which include Tinosporol A and Tinosporoside A . These compounds share similar structural features and biological activities.
Uniqueness
What sets this compound apart from its analogues is its specific configuration and the unique set of biological activities it exhibits. While other clerodane diterpenoids also show anti-hyperglycemic properties, this compound has demonstrated a more pronounced effect in reducing serum glucose levels in diabetic models .
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique chemical properties and biological activities make it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C23H26O8 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
methyl (2S,4aR,6aR,9R,10aR,10bS)-4a-acetyloxy-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-2,9,10,10a-tetrahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H26O8/c1-13(24)31-23-7-6-21(2)16(19(26)28-4)9-15(25)10-18(21)22(23,3)11-17(30-20(23)27)14-5-8-29-12-14/h5-9,12,15,17-18,25H,10-11H2,1-4H3/t15-,17-,18+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BJRPUXNWUYOREF-CPDGTZSUSA-N |
Isomerische SMILES |
CC(=O)O[C@]12C=C[C@@]3([C@H]([C@@]1(C[C@H](OC2=O)C4=COC=C4)C)C[C@H](C=C3C(=O)OC)O)C |
Kanonische SMILES |
CC(=O)OC12C=CC3(C(C1(CC(OC2=O)C4=COC=C4)C)CC(C=C3C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)




![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)





